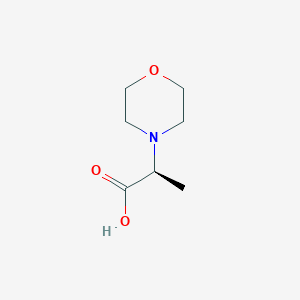(S)-2-Morpholin-4-yl-propionic acid
CAS No.: 110582-65-5
Cat. No.: VC8047764
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 110582-65-5 |
|---|---|
| Molecular Formula | C7H13NO3 |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | (2S)-2-morpholin-4-ylpropanoic acid |
| Standard InChI | InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
| Standard InChI Key | WEJKUVSYIGOBAR-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)N1CCOCC1 |
| SMILES | CC(C(=O)O)N1CCOCC1 |
| Canonical SMILES | CC(C(=O)O)N1CCOCC1 |
Introduction
Chemical Identification and Structural Features
(S)-2-Morpholin-4-yl-propionic acid is a white to off-white crystalline solid with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol . Its IUPAC name is (2S)-2-(morpholin-4-yl)propanoic acid, and it is recognized by synonyms such as (S)-2-Morpholinopropanoic acid and 4-Morpholineacetic acid, α-methyl-, (αS)- . The compound’s structure integrates a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—attached to a propionic acid backbone at the α-carbon, which exhibits stereochemical specificity (S-configuration) .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 110582-65-5 | |
| Molecular Formula | C₇H₁₃NO₃ | |
| Molecular Weight | 159.18 g/mol | |
| MDL Number | MOL File: 110582-65-5.mol | |
| Enantiomeric Purity | >97% (typical commercial) |
The compound’s chiral center at the α-carbon necessitates precise synthesis to ensure enantiomeric purity, which is critical for its application in asymmetric catalysis and drug development .
Synthesis and Production Methods
Industrial synthesis of (S)-2-Morpholin-4-yl-propionic acid typically involves stereoselective reactions to install the S-configuration. One common approach is the enantioselective alkylation of morpholine derivatives using chiral catalysts. For example, a reported method involves reacting morpholine with (S)-2-bromopropionic acid under basic conditions, followed by purification via recrystallization . Suppliers such as Ambeed and Combi-Blocks utilize high-performance liquid chromatography (HPLC) to achieve purities exceeding 95% .
Industrial Synthesis Workflow:
-
Alkylation: Morpholine reacts with (S)-2-bromopropionic acid in the presence of a base (e.g., K₂CO₃).
-
Acidification: The intermediate is treated with HCl to yield the free acid.
-
Purification: Recrystallization or chromatography removes impurities .
Suppliers like Shanghai Haohong Pharmaceutical Co., Ltd. and NINGBOBENKANGJS PHARMTECHCO., LTD list this compound as a preparation product, indicating scalable production capabilities .
Physicochemical Properties
The compound’s solubility profile and stability are pivotal for its handling and application:
| Property | Value | Source |
|---|---|---|
| Melting Point | 128–132°C (decomposes) | |
| Solubility | Soluble in DMSO, methanol; insoluble in water | |
| Optical Rotation | [α]²⁵D = +12.5° (c=1, H₂O) | |
| Stability | Stable under inert gas; hygroscopic |
The low water solubility necessitates the use of polar aprotic solvents in laboratory settings . Its hygroscopic nature mandates storage in airtight containers under nitrogen .
Pharmaceutical and Research Applications
This compound serves as a key intermediate in drug discovery:
Kinase Inhibitor Development
(S)-2-Morpholin-4-yl-propionic acid is utilized in synthesizing PI3K/mTOR inhibitors, which target cancer cell proliferation . Its morpholine ring enhances binding affinity to kinase ATP pockets .
Protease Modulation
Researchers have incorporated it into HIV protease inhibitors to improve metabolic stability . The chiral center ensures selective interaction with protease active sites .
Peptide Mimetics
The carboxylic acid group enables conjugation to peptides, creating mimetics with enhanced bioavailability .
| Supplier | Purity | Price (1g) | Location |
|---|---|---|---|
| TRC | 97% | $45 | USA |
| AK Scientific | 95% | $1,342 | USA |
| Shanghai Haohong Pharmaceutical | 98% | $428 | China |
Lead times vary from 2–6 weeks, depending on quantity and location .
Derivatives and Related Compounds
The hydrochloride salt (CAS 237427-96-2) is a common derivative, with a molecular weight of 195.64 g/mol and enhanced solubility in aqueous media . It is used in preclinical drug formulations but shares similar safety hazards .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume